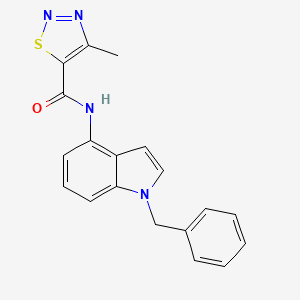
N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that combines an indole moiety with a thiadiazole ring
准备方法
The synthesis of N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole in the presence of a Lewis acid catalyst.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic conditions.
Coupling of the Indole and Thiadiazole Moieties: The final step involves coupling the indole and thiadiazole moieties through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
化学反应分析
N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the benzyl group.
Cyclization: The thiadiazole ring can participate in cyclization reactions, forming fused ring systems with other heterocycles.
科学研究应用
N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological studies to investigate its effects on various cellular processes, including apoptosis and cell cycle regulation.
Chemical Biology: The compound serves as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of enzymatic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
相似化合物的比较
N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be compared with similar compounds, such as:
N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-triazole-5-carboxamide: This compound has a triazole ring instead of a thiadiazole ring, which affects its chemical reactivity and biological activity.
N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-oxadiazole-5-carboxamide: The oxadiazole ring in this compound provides different electronic properties compared to the thiadiazole ring.
N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-tetrazole-5-carboxamide: The tetrazole ring introduces additional nitrogen atoms, influencing the compound’s stability and reactivity.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C19H16N4OS |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
N-(1-benzylindol-4-yl)-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C19H16N4OS/c1-13-18(25-22-21-13)19(24)20-16-8-5-9-17-15(16)10-11-23(17)12-14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,20,24) |
InChI 键 |
VENPWBGDNJNZMH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SN=N1)C(=O)NC2=C3C=CN(C3=CC=C2)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(6-bromo-1H-indol-1-yl)acetyl]-L-methionine](/img/structure/B14936572.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B14936578.png)
![2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-methoxybenzyl)acetamide](/img/structure/B14936580.png)
![2-methyl-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B14936587.png)
![1-[2-(2-methoxyphenyl)ethyl]-5-oxo-N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide](/img/structure/B14936588.png)
![(2R)-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B14936596.png)
![trans-4-({[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B14936597.png)
![N-(1,3-benzothiazol-2-yl)-3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B14936623.png)
![methyl N-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate](/img/structure/B14936626.png)
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B14936627.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B14936635.png)
![2-(benzylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B14936642.png)
![1-[4-(propan-2-ylsulfonyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone](/img/structure/B14936646.png)
![2-chloro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)benzamide](/img/structure/B14936648.png)
